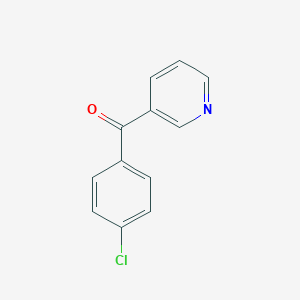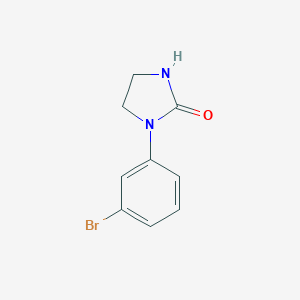
Dysprosium, compd. with nickel (1:2)
Descripción general
Descripción
“Dysprosium, compd. with nickel (1:2)” is a compound that involves dysprosium and nickel . Dysprosium is a bright, silvery metallic element that is used in nuclear reactor control rods. It readily absorbs neutrons and does not swell or contract when bombarded with neutrons for long periods .
Synthesis Analysis
The synthesis of a similar compound, mesoporous silica doped with dysprosium and modified with nickel (Dy-Ni/MPS), has been studied . The catalyst was synthesized by the template method and characterized by various techniques such as TEM, SEM, BET, XRD, ICP, XRF analyses .Chemical Reactions Analysis
The compound has been studied for its catalytic activity in the hydrogenation of benzene, ethylbenzene, and xylenes . It has been shown that the presence of dysprosium in the MPS structure increases the activity of the catalyst .Aplicaciones Científicas De Investigación
Hydrogen Evolution in Water Electrolysis : Nickel–dysprosium alloys have been studied for their role in enhancing hydrogen evolution reaction (HER) in alkaline media. Research found that these alloys exhibit better electrocatalytic performance for HER compared to other compositions, indicating their potential application in hydrogen production technologies (Cardoso et al., 2015).
Electrochemical Behavior of Dysprosium(III) : The electrochemical reduction of Dy(III) ions on nickel electrodes was investigated, revealing the potential for forming intermetallic compounds. This research suggests applications in electrochemical deposition and alloy preparation processes (Saïla et al., 2010).
Structural and Optical Properties of Nickel Ferrite Thin Films : Dysprosium substitution in nickel-ferrite thin films was studied, showing significant effects on the films' structural and optical properties. This research indicates potential applications in the development of materials with specific optical characteristics (Bharathi et al., 2011).
Magnetic Properties of NiFe2O4 Nanoparticles : The effect of dysprosium ions on the structural, microstructural, and magnetic properties of nickel nanospinelferrite was investigated, revealing improvements in various magnetic parameters. This suggests potential applications in magnetic materials and technologies (Almessiere et al., 2019).
Nickel–Rare Earth Electrodes for Electrooxidation : Alloys of nickel and dysprosium were studied for their electrocatalytic activity in borohydride oxidation in alkaline medium. This research highlights their potential application as electrodes in direct borohydride fuel cells (Santos et al., 2016).
Air Oxidation and Lithiation in Molten Carbonates : The effects of dysprosium modification on nickel in contexts like molten carbonate fuel cell applications were examined, suggesting potential applications in developing materials and coatings for separators in fuel cells (Liu, Guo, & Zeng, 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
dysprosium;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.2Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNIMOZCRYAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Dy] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyNi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065267 | |
| Record name | Dysprosium, compd. with nickel (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.887 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12175-27-8 | |
| Record name | Dysprosium, compd. with nickel (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012175278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium, compd. with nickel (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium, compd. with nickel (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium, compound with nickel (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)







![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)

